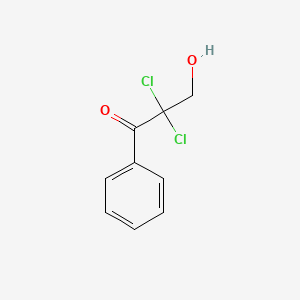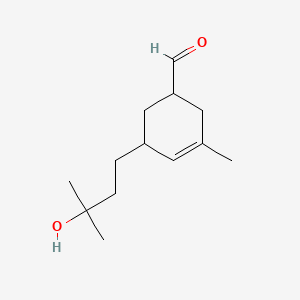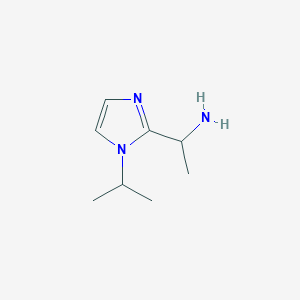
p-Anisic acid, nonyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Anisic acid, nonyl ester: is an organic compound derived from p-anisic acid, also known as 4-methoxybenzoic acid. This ester is formed by the esterification of p-anisic acid with nonyl alcohol. It is characterized by its aromatic structure, which includes a methoxy group attached to a benzene ring, and a nonyl ester group. This compound is used in various applications, including cosmetics and pharmaceuticals, due to its antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, nonyl ester typically involves the esterification of p-anisic acid with nonyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
p-Anisic acid+Nonyl alcoholAcid catalystp-Anisic acid, nonyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反应分析
Types of Reactions: p-Anisic acid, nonyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to p-anisic acid and nonyl alcohol.
Oxidation: The methoxy group on the benzene ring can be oxidized to form a carboxylic acid group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products:
Hydrolysis: p-Anisic acid and nonyl alcohol.
Oxidation: 4-methoxybenzoic acid derivatives.
Substitution: Various substituted p-anisic acid derivatives depending on the electrophile used.
科学研究应用
Chemistry: p-Anisic acid, nonyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a useful building block in the synthesis of polymers and other organic compounds .
Biology and Medicine: In the field of biology and medicine, this compound is studied for its antimicrobial properties. It has been used in formulations for topical applications to prevent microbial growth and enhance the shelf life of cosmetic products .
Industry: In the cosmetic industry, this compound is used as a preservative booster. It helps in reducing the concentration of synthetic preservatives required in formulations, thereby minimizing potential allergic reactions and toxicity .
作用机制
The antimicrobial activity of p-anisic acid, nonyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester group allows the compound to penetrate the lipid bilayer of microbial cells, leading to cell lysis and death. The methoxy group on the benzene ring also contributes to its antimicrobial properties by interfering with microbial enzyme activity .
相似化合物的比较
- p-Anisic acid, methyl ester
- p-Anisic acid, ethyl ester
- p-Anisic acid, butyl ester
Comparison: Compared to its shorter-chain counterparts, p-anisic acid, nonyl ester has a longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This makes it more effective as an antimicrobial agent in certain applications. Additionally, the longer chain length can influence the compound’s volatility and solubility, making it more suitable for specific industrial applications .
属性
CAS 编号 |
55469-25-5 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
nonyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-14-20-17(18)15-10-12-16(19-2)13-11-15/h10-13H,3-9,14H2,1-2H3 |
InChI 键 |
VJHRENOBIICHMY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)




![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)


